3-(chloromethyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
3-(chloromethyl)-4-methylbenzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a chloromethyl group, a methyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-4-methylbenzene-1-sulfonamide typically involves the chloromethylation of 4-methylbenzenesulfonamide. This process can be achieved through the Blanc reaction, which involves the reaction of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require careful control of temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted sulfonamides with various functional groups.
Oxidation: Products include 3-(chloromethyl)-4-formylbenzenesulfonamide or 3-(chloromethyl)-4-carboxybenzenesulfonamide.
Reduction: Products include 3-(chloromethyl)-4-methylbenzenamine.
Scientific Research Applications
3-(chloromethyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-4-methylbenzene-1-sulfonamide depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzenesulfonamide: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(bromomethyl)-4-methylbenzene-1-sulfonamide: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and selectivity in chemical reactions.
3-(chloromethyl)-4-methylbenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group, leading to different reactivity and applications.
Uniqueness
3-(chloromethyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both a chloromethyl group and a sulfonamide group on the benzene ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
CAS No. |
2408972-54-1 |
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Molecular Formula |
C8H10ClNO2S |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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